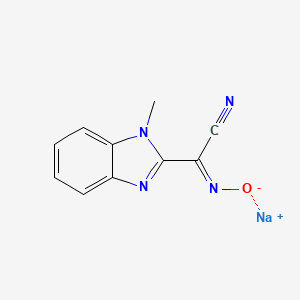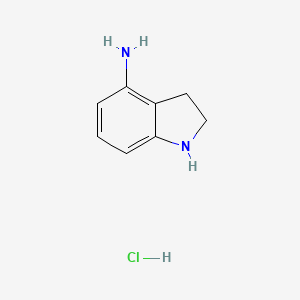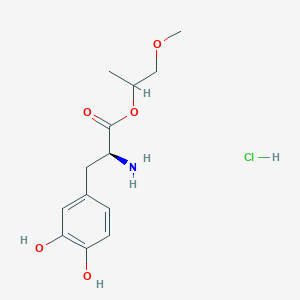![molecular formula C8H6BrN3O2 B13652901 2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13652901.png)
2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine and carboxylic acid functional groups in this compound makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid typically involves the cyclization of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction is often carried out under acidic conditions, which facilitates the formation of the imidazo[1,5-a]pyrimidine core .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted imidazo[1,5-a]pyrimidines can be formed.
Oxidation Products: Oxidized derivatives of the carboxylic acid group.
Reduction Products: Alcohol derivatives of the carboxylic acid group.
Aplicaciones Científicas De Investigación
2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mecanismo De Acción
The exact mechanism of action of 2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The presence of the bromine atom can enhance its binding affinity to certain targets, while the carboxylic acid group can facilitate interactions with active sites .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridines: Known for their wide range of biological activities and used in drug development.
Imidazo[1,5-a]pyrimidines: Structural analogs with similar applications in medicinal chemistry.
Pyrimido[1,2-a]benzimidazoles: Another class of heterocyclic compounds with potential therapeutic applications.
Uniqueness: 2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid is unique due to the presence of both bromine and carboxylic acid functional groups, which provide versatility in chemical reactions and potential biological activities. Its structure allows for diverse modifications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H6BrN3O2 |
|---|---|
Peso molecular |
256.06 g/mol |
Nombre IUPAC |
2-bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-2-5(9)11-7-6(8(13)14)10-3-12(4)7/h2-3H,1H3,(H,13,14) |
Clave InChI |
PNMFXUUNJBSUAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C(N=CN12)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 6-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13652835.png)
![tert-Butyl 4-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13652843.png)


![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate hydrochloride](/img/structure/B13652881.png)





![N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide](/img/structure/B13652918.png)

